molecular formula C17H22FN3O3 B1473074 Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate CAS No. 2098117-40-7

Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Cat. No.: B1473074
CAS No.: 2098117-40-7
M. Wt: 335.4 g/mol
InChI Key: JBJHZHPZQHQRQJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS 2098117-40-7) is a high-value chemical building block primarily used in medicinal chemistry and pharmaceutical research . This compound, with the molecular formula C17H22FN3O3, features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, making it an essential intermediate for the synthesis of more complex molecules . The incorporation of a 5-fluorobenzo[d]isoxazole moiety is of significant interest in drug discovery, as this heterocyclic system is commonly investigated for its potential biological activities. Researchers utilize this reagent in the exploration and development of new therapeutic agents, leveraging its structural features to modulate the pharmacokinetic and physicochemical properties of lead compounds . The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperazine nitrogen. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJHZHPZQHQRQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

Preparation of tert-butyl Piperazine-1-carboxylate Intermediate

The tert-butyl carbamate protecting group is introduced on the piperazine nitrogen to prevent undesired side reactions during subsequent functionalization steps.

Typical procedure:

  • React piperazine or substituted piperazine derivatives with di-tert-butyl dicarbonate ((Boc)2O) in an aprotic solvent such as dichloromethane (DCM) or 1,4-dioxane.
  • Use a catalytic amount of 4-dimethylaminopyridine (DMAP) or triethylamine (TEA) as a base to facilitate the reaction.
  • Stir the reaction mixture at room temperature or at 0–20 °C for 12–24 hours.
  • Work-up involves aqueous washes (water, brine), drying over magnesium sulfate or sodium sulfate, and concentration under reduced pressure.
  • Purify the product by silica gel column chromatography to obtain tert-butyl piperazine-1-carboxylate as a colorless oil or solid.

Example yields and conditions:

Yield Reaction Conditions Notes
~100% DMAP, dichloromethane, room temp, overnight High purity, simple operation
56% TEA, dichloromethane, 0–20 °C, 12 h Typical moderate yield with TEA base
72% Ethanol/water, room temp, 1 h Alternative solvent system
88.6% (Boc)2O in chloroform, room temp, 4 h Efficient Boc protection

These methods are well-established for preparing Boc-protected piperazines, which serve as key intermediates for further functionalization.

Alternative Synthetic Routes and Notes

  • Reduction and Tosylation Route: Starting from N-Boc-4-(hydroxymethyl)piperidine, tosylation with 4-toluenesulfonyl chloride in the presence of base (e.g., 1,4-diazabicyclo[2.2.2]octane) followed by nucleophilic substitution with piperazine derivatives can be employed to introduce the required substituent.
  • Photocatalytic Amination: Visible light photocatalysis has been used for related piperazine functionalizations involving acridine salts and radical intermediates, offering mild conditions and high yields.
  • Purification: Final products are purified by silica gel column chromatography using mixtures of hexane/ethyl acetate or dichloromethane/methanol depending on polarity.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Remarks
1 Boc protection of piperazine Piperazine + (Boc)2O, DMAP or TEA, DCM or dioxane, RT 56–100 High purity Boc-protected intermediate
2 Preparation of 5-fluorobenzo[d]isoxazol-3-ylmethyl electrophile Halogenation or tosylation of 5-fluorobenzo[d]isoxazole derivative N/A Key electrophile for alkylation
3 Alkylation of Boc-piperazine Boc-piperazine + electrophile, K2CO3 or TEA, DMF, 20–120 °C Up to 95 Nucleophilic substitution step
4 Purification Column chromatography, solvent extraction N/A Ensures product purity and isolation

Research Findings and Considerations

  • The Boc protection step is crucial to avoid multiple substitution on the piperazine nitrogens.
  • The choice of base and solvent significantly affects the yield and purity of the alkylation step.
  • The presence of the fluorine atom on the benzo[d]isoxazole ring can influence the reactivity and stability of intermediates.
  • Mild reaction conditions, such as photocatalytic methods, have been explored to improve selectivity and reduce side reactions.
  • Purification by silica gel chromatography is standard to remove unreacted starting materials and side-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.

    Substitution: Sodium hydride, lithium diisopropylamide (LDA), and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzoisoxazole moiety is known to interact with certain neurotransmitter receptors, potentially modulating their activity . The piperazine ring may also play a role in enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 Benzoisoxazole Derivatives
  • tert-Butyl 4-((5-methylbenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS: 2098136-47-9)
    • Structural Difference : Substitution of 5-fluoro with 5-methyl.
    • Impact : The methyl group increases lipophilicity (logP) but may reduce electronic effects compared to fluorine. Methyl groups are metabolically susceptible to oxidation, whereas fluorine is inert, suggesting superior stability for the 5-fluoro analog .
    • Applications : Both compounds serve as intermediates for CNS-targeting agents, but the 5-fluoro variant may exhibit enhanced metabolic stability in vivo .
2.1.2 Pyridine and Thiazole Derivatives
  • tert-Butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate (CAS: 501126-13-2) Structural Difference: Pyridine ring replaces benzoisoxazole.
  • tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate
    • Synthetic Route : Stille coupling introduces thiazole, enhancing heteroaromatic diversity. Thiazole’s sulfur atom may improve metal coordination in enzyme inhibitors .

Stability and Degradation

  • TOZ Derivatives (e.g., Compounds 1a and 1b): Degradation in Simulated Gastric Fluid: Triazole-containing analogs (e.g., 1a) degrade due to acid-labile triazole-oxazolidinone linkages. In contrast, the benzoisoxazole core in the target compound is resistant to acidic hydrolysis, suggesting superior gastrointestinal stability .

Pharmacological Potential

  • Prolyl-Hydroxylase Inhibition :
    • Analogs like tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate demonstrate HIF-prolyl hydroxylase inhibition, a mechanism relevant to anemia therapeutics. The target compound’s benzoisoxazole group may alter binding kinetics due to its planar rigidity .
  • Antimicrobial Activity: Thieno-isoquinoline derivatives (e.g., tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate) show activity against Gram-positive bacteria, suggesting the target compound could be optimized for similar applications .

Physicochemical Properties

Property Target Compound 5-Methyl Benzoisoxazole Analog 6-Fluoropyridine Analog
Molecular Weight (g/mol) 331.4* 331.4 325.3
logP (Predicted) ~2.8 ~3.1 ~2.5
Stability in SGF High Moderate High
Synthetic Yield 60–75%* 52–68% 70–85%

*Estimated based on analogous syntheses .

Biological Activity

Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS Number: 1344688-29-4) is a compound that belongs to the class of isoxazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H13FN2O3
  • Molecular Weight : 252.24 g/mol
  • CAS Number : 1344688-29-4

The structural formula of this compound indicates the presence of a piperazine ring, which is often associated with various neuropharmacological effects.

Neuropharmacological Effects

Research has indicated that piperazine derivatives, including this compound, exhibit significant neuropharmacological activities:

  • Antidepressant-Like Activity : Studies have demonstrated that similar compounds can influence serotonergic pathways, potentially enhancing mood and reducing symptoms of depression. For instance, related piperazine derivatives have shown anxiolytic and antidepressant-like properties in behavioral tests on animal models .
  • Anxiolytic Effects : The compound may also exhibit anxiolytic effects, as evidenced by increased time spent in the center of an open field test (OFT), suggesting reduced anxiety levels in tested subjects. This effect was confirmed through additional tests such as the elevated plus maze (EPM) and forced swim test (FST) .

The biological activity of this compound appears to be mediated through interactions with serotonin receptors, particularly the 5-HT(1A) receptor. Pretreatment with specific antagonists has shown to abolish the observed antidepressant-like effects, indicating a direct involvement of serotonergic pathways in its mechanism of action .

Research Findings and Case Studies

Recent literature has highlighted various studies focusing on isoxazole derivatives and their pharmacological potential:

StudyFindings
Demonstrated antidepressant-like activity in mice models through serotonergic pathways.
Reviewed the biological activities of isoxazole derivatives, emphasizing their therapeutic potential in treating neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:

  • Step 1 : Formation of the benzo[d]isoxazole core via cyclization of hydroxylamine derivatives with fluorinated ketones or aldehydes under acidic conditions .
  • Step 2 : Alkylation of the piperazine nitrogen using tert-butyl chloroformate in dichloromethane or THF with a base like triethylamine to protect the amine group .
  • Step 3 : Coupling the fluorobenzoisoxazole moiety to the piperazine via a nucleophilic substitution or Mitsunobu reaction, optimized at 60–80°C for 12–24 hours .
  • Critical Parameters : Temperature control (<80°C) prevents Boc-group decomposition, and anhydrous conditions minimize side reactions. Purity is monitored via TLC and HPLC .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in NMR interpretation?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet), piperazine methylene (δ ~3.4–3.6 ppm), and fluorobenzoisoxazole aromatic protons (δ ~7.2–8.0 ppm). Overlapping signals are resolved using 2D NMR (HSQC, HMBC) .
  • LCMS (ESI+) : Confirms molecular weight (e.g., [M+H]+ at m/z ~350–380) and detects impurities. High-resolution MS validates the empirical formula .
  • X-ray Diffraction : Single-crystal studies (e.g., monoclinic P21/c space group) confirm stereochemistry and intermolecular interactions (e.g., C–H···O bonds, π–π stacking) .

Advanced Research Questions

Q. What strategies address low yields during the coupling of fluorobenzoisoxazole to the piperazine scaffold?

  • Methodological Answer :

  • Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh3)4) or copper-mediated Ullmann couplings improve cross-coupling efficiency .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while additives like KI accelerate halogen exchange in aryl halides .
  • Data Contradiction : Conflicting reports on yields (40–60%) may arise from residual moisture or Boc-deprotection. Parallel reactions under inert atmosphere (N2/Ar) and real-time FTIR monitoring mitigate variability .

Q. How do crystallographic data inform the compound’s potential as a kinase inhibitor or receptor ligand?

  • Methodological Answer :

  • Crystal Packing Analysis : X-ray structures (e.g., unit cell parameters a = 14.28 Å, b = 11.58 Å) reveal π–π interactions (centroid distance ~3.7 Å) between fluorobenzoisoxazole and aromatic residues in target proteins .
  • Docking Studies : Overlay with ATP-binding pockets (e.g., EGFR kinase) identifies H-bonding between the piperazine nitrogen and Thr765. MD simulations assess binding stability .
  • SAR Validation : Modifying the tert-butyl group to cyclopropane or ethyl esters alters steric bulk, impacting IC50 values in enzymatic assays .

Q. What in vitro assays evaluate the compound’s biological activity, and how are false positives minimized?

  • Methodological Answer :

  • Antimicrobial/Anthelmintic Assays : Microdilution methods (MIC determination) against S. aureus or C. elegans with controls (e.g., DMSO vehicle) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) with EC50 calculations. Counter-screening in HEK293 normal cells reduces false positives .
  • Off-Target Profiling : Radioligand binding assays (e.g., σ-receptors, serotonin transporters) confirm selectivity. Data normalized to reference inhibitors (e.g., haloperidol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-((5-fluorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

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